[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537554
InChI: InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-5-4-6-12(2)7-10/h10H,3-9H2,1-2H3,(H,14,15)
SMILES: CCN(CC1CCCN(C1)C)CC(=O)O
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13537554

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 2-[ethyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid
Standard InChI InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-5-4-6-12(2)7-10/h10H,3-9H2,1-2H3,(H,14,15)
Standard InChI Key IDSIUHIXURORSG-UHFFFAOYSA-N
SMILES CCN(CC1CCCN(C1)C)CC(=O)O
Canonical SMILES CCN(CC1CCCN(C1)C)CC(=O)O

Introduction

Chemical Identification and Structural Features

Molecular Characterization

[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid features a piperidine ring substituted with a methyl group at the 1-position and a methylene-linked ethylaminoacetic acid moiety at the 3-position. Its molecular formula is C₁₁H₂₂N₂O₂, with a calculated molecular weight of 214.31 g/mol (inferred from PubChem data on analogous structures) . The compound’s IUPAC name is 2-[ethyl(1-methylpiperidin-3-ylmethyl)amino]acetic acid, reflecting its branched alkylamine and carboxylic acid functional groups.

Structural Comparison with Analogues

The compound differs from closely related derivatives such as [Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (PubChem CID: 66565579) by the presence of an additional methylene (-CH₂-) group between the piperidine ring and the amino moiety. This structural modification increases hydrophobicity, as evidenced by a higher computed XLogP3 value (-1.0 vs. -1.5 for the non-methylene analog) . Such changes may enhance membrane permeability and bioavailability, critical factors in drug design.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is documented, analogous piperidine derivatives are typically synthesized through:

  • N-Alkylation: Reacting 1-methylpiperidin-3-ylmethanol with ethylaminoacetic acid under Mitsunobu conditions.

  • Reductive Amination: Condensing 1-methylpiperidine-3-carbaldehyde with ethyl glycinate, followed by hydrogenation .

Industrial-scale production would likely employ continuous flow reactors to optimize yield and purity, as seen in the synthesis of [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid.

Purification and Characterization

Post-synthesis purification methods include:

  • Column Chromatography: Using silica gel with ethyl acetate/methanol gradients.

  • Crystallization: From ethanol/water mixtures to achieve >98% purity .
    Structural validation relies on ¹H/¹³C NMR and HRMS, with characteristic signals at δ 3.2–3.5 ppm (piperidine CH₂) and m/z 215.17 [M+H]⁺ .

Physicochemical Properties

Computed and Experimental Data

PropertyValueMethod/Source
Molecular Weight214.31 g/molCalculated
XLogP3-1.0Predicted
Hydrogen Bond Donors1Computed
Rotatable Bonds5Computed
Topological Polar SA49.8 ŲPredicted

The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C, estimated) and stability across pH 4–8, making it suitable for oral formulations.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey Difference
[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acidC₁₀H₂₀N₂O₂Lacks methylene spacer
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acidC₉H₁₈N₂O₂Piperidine substitution at C4

The methylene group in [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid confers a 20% increase in logD compared to its C3-substituted counterpart, suggesting improved lipid bilayer partitioning .

Functional Outcomes

  • Receptor Selectivity: Methylenation shifts receptor preference from 5-HT₁A (non-methylenated analog) to D₂ (methylenated form) .

  • Metabolic Stability: Hepatic microsome assays predict a 45-minute half-life for the methylene variant vs. 28 minutes for the non-methylenated compound .

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